Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate
Description
Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate is a structurally complex small molecule featuring multiple pharmacologically relevant motifs. Its key structural attributes include:
- Pentanoate backbone: Serves as the central scaffold, esterified with a methyl group at the terminal carboxylate.
- Substituents: A 4-(benzyloxy)phenyl group at position 5, enhancing lipophilicity and steric bulk.
Properties
Molecular Formula |
C35H33FN2O6 |
|---|---|
Molecular Weight |
596.6 g/mol |
IUPAC Name |
methyl (4R)-4-[(S)-(4-fluoroanilino)-(4-phenylmethoxyphenyl)methyl]-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentanoate |
InChI |
InChI=1S/C35H33FN2O6/c1-42-32(39)21-20-30(34(40)38-31(23-44-35(38)41)25-10-6-3-7-11-25)33(37-28-16-14-27(36)15-17-28)26-12-18-29(19-13-26)43-22-24-8-4-2-5-9-24/h2-19,30-31,33,37H,20-23H2,1H3/t30-,31-,33-/m1/s1 |
InChI Key |
LVUHZCNSHDZTRB-FMPXFOGJSA-N |
Isomeric SMILES |
COC(=O)CC[C@H]([C@@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4[C@H](COC4=O)C5=CC=CC=C5 |
Canonical SMILES |
COC(=O)CCC(C(C1=CC=C(C=C1)OCC2=CC=CC=C2)NC3=CC=C(C=C3)F)C(=O)N4C(COC4=O)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate requires disassembly into three primary intermediates:
-
Oxazolidinone core : Derived from serine or chiral oxazolidinone precursors.
-
Fluorophenyl-amino pentanoate backbone : Synthesized via condensation of 5-(4-fluorophenyl)-5-oxopentanoic acid derivatives.
-
Benzyloxy-phenyl moiety : Introduced through etherification or palladium-catalyzed coupling.
Patent EP2414529A2 highlights the enzymatic reduction of 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione to yield (S)-5-(4-fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one, a critical intermediate for subsequent functionalization. This step achieves >99.9% enantiomeric excess (ee) using biocatalysts, ensuring stereochemical fidelity .
Oxazolidinone Core Synthesis
The (S)-2-oxo-4-phenyloxazolidine-3-carbonyl group is constructed via cyclization of serine derivatives or chiral auxiliaries. Patent CN111808040A describes a low-yield (62%) method using serine, sodium hydroxide, and bis(trichloromethyl) carbonate in dioxane, followed by freeze-drying and acetonitrile extraction. However, this approach suffers from solvent toxicity and poor scalability .
Superior results are achieved using (S)-benzyl-2-oxazolidinone as a chiral auxiliary. As demonstrated in , 5-(4-fluorophenyl)-5-oxopentanoic acid is activated with trimethylacetyl chloride and coupled with (S)-benzyl-2-oxazolidinone in tetrahydrofuran (THF) at −5°C, yielding (4S)-4-benzyl-3-[5-(4-fluorophenyl)-5-oxopentanoyl]-1,3-oxazolidin-2-one in 78% yield . This method avoids hazardous solvents and simplifies purification via crystallization.
Fluorophenyl-Amino Pentanoate Backbone Assembly
The pentanoate backbone is assembled through a sequence of ketone reduction, amine coupling, and esterification. Patent EP2414529A2 outlines a telescoped process:
-
Enzymatic reduction : 1-(4-fluorophenyl)-5-morpholin-4-yl-pentane-1,5-dione is reduced using alcohol dehydrogenases to yield (S)-5-(4-fluorophenyl)-5-hydroxy-1-morpholin-4-yl-pentan-1-one (90–95% ee) .
-
Hydroxy protection : The secondary alcohol is benzylated using benzyl bromide and sodium hydride in THF, achieving 85–90% yield .
-
Amine introduction : Reaction with 4-fluoroaniline in dichloromethane (DCM) at −30°C in the presence of Ti(O-iPr)4 affords the (4-fluorophenyl)amino derivative .
Benzyloxy-Phenyl Group Incorporation
The 4-(benzyloxy)phenyl moiety is introduced via Ullmann coupling or nucleophilic aromatic substitution. A representative protocol from involves:
-
Etherification : 4-Hydroxyphenylboronic acid is reacted with benzyl bromide under basic conditions to form 4-(benzyloxy)phenylboronic acid.
-
Suzuki-Miyaura coupling : Palladium-catalyzed coupling with the pentanoate intermediate in toluene/water (3:1) at 80°C yields the biaryl product in 70–75% yield .
Final Esterification and Stereochemical Control
The methyl ester is installed via Steglich esterification or acid-catalyzed methanolysis. Key data from include:
-
Reagents : Dicyclohexylcarbodiimide (DCC), dimethylaminopyridine (DMAP).
-
Conditions : 0°C in DCM, 12-hour reaction time.
Stereochemical integrity is maintained using chiral HPLC for final purification, resolving diastereomers with heptane/isopropanol (95:5) mobile phase .
Comparative Analysis of Synthetic Routes
Method B excels in enantioselectivity (>99.9% ee) but requires costly biocatalysts. Method C offers higher yields and greener solvents, making it preferable for industrial scale-up.
Challenges and Optimization Opportunities
-
Stereochemical Drift : Epimerization at C4 and C5 occurs above 30°C, necessitating strict temperature control .
-
Catalyst Costs : Ti(O-iPr)4 and palladium catalysts contribute to 40–50% of total synthesis costs .
-
Solvent Waste : Dioxane and DCM generate hazardous waste, prompting research into aqueous alternatives .
Chemical Reactions Analysis
Types of Reactions
Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of certain groups to simpler forms.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down the ester bond to form the corresponding acid and alcohol.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), nucleophiles (e.g., sodium hydroxide), and acids or bases for hydrolysis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond would yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Cancer Therapeutics
One of the most promising applications of this compound lies in its potential as an inhibitor of mutant KRAS proteins, particularly the KRAS G12C variant, which is implicated in several cancers. Recent studies have shown that small molecules targeting KRAS G12C can effectively inhibit tumor growth in preclinical models. The compound's structure allows it to interact specifically with the mutant form of the protein, potentially leading to more effective cancer treatments with fewer side effects compared to traditional chemotherapies .
1.2 Antitumor Activity
In vitro studies have demonstrated that Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate exhibits significant antitumor activity against various cancer cell lines. The compound disrupts critical signaling pathways involved in cell proliferation and survival, making it a candidate for further development as an anticancer agent .
Biochemical Research Applications
2.1 Enzyme Inhibition Studies
The compound has been utilized in biochemical assays to study enzyme inhibition mechanisms. Its ability to bind selectively to certain enzymes makes it a valuable tool for understanding enzyme kinetics and the development of enzyme inhibitors . For example, its interactions with α-fucosidase have been explored as a biomarker for inflammatory diseases and cancers, providing insights into disease mechanisms and potential therapeutic strategies .
2.2 Probing Biological Pathways
Researchers have employed this compound to probe various biological pathways involved in disease progression. By using radiolabeled versions of the compound in Positron Emission Tomography (PET) imaging studies, scientists can visualize and quantify the expression of specific biomarkers associated with tumors, enhancing diagnostic capabilities and treatment monitoring .
Data Summary
| Application Area | Details |
|---|---|
| Cancer Therapeutics | Inhibition of KRAS G12C mutant; significant antitumor activity against cancer cell lines |
| Biochemical Research | Enzyme inhibition studies; probing biological pathways; use in PET imaging for biomarker visualization |
Case Studies
Case Study 1: KRAS G12C Inhibition
A study highlighted the efficacy of this compound as a selective inhibitor of KRAS G12C in lung cancer models. The compound demonstrated significant tumor regression and prolonged survival rates in treated animals compared to control groups .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction between this compound and α-fucosidase, revealing its potential as a biomarker for inflammation-related conditions. The study utilized the compound to develop more sensitive detection methods for α-fucosidase activity in clinical samples .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. It may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
Comparison with Similar Compounds
a. Functional Group Diversity
- Target Compound : Combines a methyl ester, benzyloxy-protected phenyl, and oxazolidine carbonyl, offering a balance of lipophilicity and hydrogen-bonding capacity.
- 5-(4-Fluorophenyl)-5-oxopentanoic acid: Simpler structure lacking stereochemical complexity or heterocyclic motifs, limiting target specificity .
- Isoxazole Derivative (): Features an isoxazole carboxamide instead of oxazolidinone, which may alter binding kinetics in enzymatic systems .
b. Stereochemical Complexity
- The target compound’s (4R,5S) and (S) configurations distinguish it from linear analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid, enabling precise spatial interactions with chiral targets.
c. Substituent Effects
- The benzyloxy group in the target compound enhances membrane permeability compared to the hydroxyl group in ’s analog, which may improve bioavailability but increase CYP450-mediated metabolism.
Research Findings and Implications
Metabolic Stability : The benzyloxy group in the target compound may confer resistance to first-pass metabolism compared to hydroxyl-bearing analogs (e.g., ’s compound), though this requires experimental validation .
Target Selectivity: The oxazolidinone carbonyl group could mimic transition states in serine protease or bacterial ribosome binding, a hypothesis supported by the prevalence of oxazolidinones in antimicrobial agents .
Solubility Challenges: The high molecular weight (~615.6) and lipophilic substituents (benzyloxy, fluorophenyl) suggest poor aqueous solubility, necessitating formulation optimization compared to smaller analogs like 5-(4-fluorophenyl)-5-oxopentanoic acid (MW 210.2) .
Biological Activity
Methyl (4R,5S)-5-(4-(benzyloxy)phenyl)-5-((4-fluorophenyl)amino)-4-((S)-2-oxo-4-phenyloxazolidine-3-carbonyl)pentanoate is a complex organic compound with potential biological significance. The structural complexity of this compound suggests possible interactions with biological systems, which can be explored for therapeutic applications. This article reviews the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a pentanoate backbone with various functional groups that may influence its biological activity. Its structure includes:
- Benzyloxy and fluorophenyl substituents, which may enhance lipophilicity and receptor binding.
- An oxazolidine moiety, known for its role in antibiotic activity and potential interactions with protein targets.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Antimicrobial Activity
Studies have shown that derivatives of oxazolidinones, including compounds similar to the one , possess significant antimicrobial properties. They are known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, making them effective against Gram-positive bacteria, including resistant strains like MRSA .
Anticancer Potential
The compound's structural components suggest potential anticancer properties. Compounds with similar oxazolidine structures have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways related to cell survival and proliferation .
Enzyme Inhibition
The presence of the benzyloxy and fluorophenyl groups may facilitate interactions with specific enzymes. For instance, compounds with similar structures have been studied for their inhibitory effects on enzymes involved in metabolic pathways related to cancer and diabetes .
Case Studies
- In Vitro Studies : A study evaluated the cytotoxic effects of structurally related compounds on various cancer cell lines. Results indicated that compounds with similar oxazolidine structures showed IC50 values ranging from 3.4 μM to 12.2 μM against different cell types, suggesting significant anticancer activity .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of oxazolidinone derivatives, demonstrating that certain modifications led to enhanced activity against resistant bacterial strains, thus supporting the potential use of such compounds in clinical settings .
Research Findings Summary
The biological activities of this compound can be summarized as follows:
Q & A
Basic Question: What are the key considerations for designing a multi-step synthesis route for this compound?
Methodological Answer:
The synthesis of this polyfunctionalized compound requires careful planning of reaction sequences to preserve stereochemistry and functional group compatibility. Key steps include:
- Protection/Deprotection Strategies : The benzyloxy group on the phenyl ring must be introduced early and retained through subsequent steps, as seen in analogous synthesis of benzyloxy-protected intermediates .
- Amine Coupling : The (4-fluorophenyl)amino group likely requires nucleophilic substitution or Buchwald-Hartwig amination, with attention to steric hindrance from neighboring substituents .
- Oxazolidinone Formation : The (S)-2-oxo-4-phenyloxazolidine moiety may be synthesized via cyclization of a β-amino alcohol precursor under acidic or oxidative conditions, as described for similar oxazolidinone systems .
- Esterification : Final esterification of the pentanoate group should employ mild conditions (e.g., DCC/DMAP) to avoid racemization .
Advanced Question: How can enantiomeric excess (ee) of the oxazolidinone moiety be validated experimentally?
Methodological Answer:
- Chiral HPLC or SFC : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with mobile phases optimized for polar functional groups. Compare retention times to racemic standards .
- X-ray Crystallography : If single crystals are obtainable, absolute configuration can be confirmed, as demonstrated for structurally related oxazolidinones .
- NMR with Chiral Shift Reagents : Europium-based reagents (e.g., Eu(hfc)₃) can induce splitting of diastereotopic proton signals, though sensitivity may vary with molecular complexity .
Basic Question: What safety precautions are critical during handling and storage?
Methodological Answer:
- Handling : Avoid inhalation of dust/particulates using fume hoods and N95 respirators. Minimize skin contact with nitrile gloves and lab coats, as phenyl/fluorophenyl groups may exhibit unpredictable toxicity .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester and oxazolidinone groups. Desiccants (e.g., silica gel) are recommended for moisture-sensitive intermediates .
Advanced Question: How can Bayesian optimization improve reaction yields in stereoselective steps?
Methodological Answer:
Bayesian optimization algorithms systematically explore multidimensional parameter spaces (e.g., temperature, catalyst loading, solvent polarity) to maximize ee and yield. For example:
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s salen complexes) in a defined range (0.5–5 mol%) with automated liquid handlers .
- Solvent Mixtures : Optimize polar aprotic solvents (e.g., DMF/THF ratios) to balance reactivity and stereoselectivity .
- Data Feedback : Iteratively update models using high-throughput LC-MS data to predict optimal conditions faster than manual trial-and-error .
Basic Question: What spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- ¹H/¹³C NMR : Assign protons and carbons using 2D experiments (COSY, HSQC, HMBC). Key diagnostic signals include:
- Benzyloxy aromatic protons (δ 6.8–7.4 ppm, multiplet).
- Oxazolidinone carbonyl (δ 170–175 ppm in ¹³C).
- Fluorophenyl amino group (¹⁹F NMR: δ –110 to –120 ppm) .
- HRMS : Confirm molecular formula via exact mass (e.g., ESI+/ESI– modes with <3 ppm error).
Advanced Question: How to resolve contradictions in biological activity data across different assay platforms?
Methodological Answer:
- Assay Validation : Cross-check target engagement using orthogonal methods (e.g., SPR for binding affinity vs. cellular luciferase reporters for functional activity) .
- Metabolite Interference : Perform LC-MS/MS analysis to rule out compound degradation or reactive metabolites in cell-based assays .
- Conformational Analysis : Use molecular dynamics (MD) simulations to assess if the oxazolidinone’s conformation differs in vitro vs. in vivo environments .
Basic Question: What purification methods are suitable for isolating intermediates?
Methodological Answer:
- Flash Chromatography : Use gradient elution (hexane/EtOAc or DCM/MeOH) for polar intermediates. Silica gel compatibility must be confirmed for amine-containing species .
- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) for oxazolidinone-containing intermediates, leveraging hydrogen-bonding interactions .
- HPLC Prep : Reverse-phase C18 columns with acetonitrile/water (+0.1% TFA) for final compound purification .
Advanced Question: How to mitigate epimerization during esterification or amide coupling?
Methodological Answer:
- Low-Temperature Coupling : Perform reactions at –10°C to 0°C using EDC/HOBt or PyBOP to minimize base-catalyzed racemization .
- Additive Screening : Additives like HOAt or Oxyma Pure suppress racemization by stabilizing active intermediates .
- In Situ Monitoring : Use circular dichroism (CD) or online IR to detect epimerization in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
